Cas no 1714979-64-2 (tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate)
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
- SCHEMBL20757468
- 1714979-64-2
- tert-Butyl3-(4-chlorophenyl)azetidine-1-carboxylate
- EN300-142044
- WLZ2894
- SY277582
- WS-02764
- E71412
- MFCD28132361
-
- Inchi: 1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3
- InChI Key: PMHPTXJQUBESIW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 267.1026065g/mol
- Monoisotopic Mass: 267.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5Ų
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-142044-0.05g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 0.05g |
$768.0 | 2023-11-13 | |
| Enamine | EN300-142044-0.1g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 0.1g |
$804.0 | 2023-11-13 | |
| Enamine | EN300-142044-0.25g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 0.25g |
$840.0 | 2023-11-13 | |
| Enamine | EN300-142044-0.5g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 0.5g |
$877.0 | 2023-11-13 | |
| Enamine | EN300-142044-1g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-142044-2.5g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 2.5g |
$1791.0 | 2023-11-13 | |
| Enamine | EN300-142044-5g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 5g |
$2650.0 | 2023-11-13 | |
| Enamine | EN300-142044-10g |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate |
1714979-64-2 | 95% | 10g |
$3929.0 | 2023-11-13 |
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
Introduction to Tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate (CAS No. 1714979-64-2) and Its Emerging Applications in Chemical Biology
Tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, identified by the chemical abstracts service number 1714979-64-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the azetidine class of heterocycles, which are known for their versatile structural and functional properties. The presence of a tert-butyl group and a 4-chlorophenyl moiety in its molecular structure endows it with unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and molecular design.
The tert-butyl group is a sterically hindered alkyl group that often serves as a protective moiety in organic synthesis, preventing unwanted side reactions. Its bulky nature can also influence the conformational preferences of the molecule, thereby affecting its binding affinity to biological targets. On the other hand, the 4-chlorophenyl substituent introduces electrophilic characteristics to the aromatic ring, facilitating various chemical transformations such as nucleophilic aromatic substitution and cross-coupling reactions. These features make Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. Azetidines are five-membered heterocycles containing one nitrogen atom, and they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of azetidines allows for the facile introduction of various functional groups, enabling the design of molecules with tailored biological profiles.
One of the most compelling aspects of Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is its utility as a building block in the synthesis of more complex molecules. The carboxylate group at the 1-position provides a handle for further functionalization via ester hydrolysis or amidation reactions, while the azetidine ring itself can be modified at the 3-position to introduce additional pharmacophores. This modular approach has been successfully employed in several drug discovery programs aimed at identifying novel small-molecule inhibitors.
Recent studies have highlighted the potential of Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate in modulating enzyme activity. For instance, researchers have demonstrated its ability to interact with metalloproteinases, which are enzymes involved in various physiological processes, including inflammation and tumor progression. By binding to these enzymes, Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate derivatives have shown promise in reducing excessive enzymatic activity, thereby alleviating associated pathological conditions.
The 4-chlorophenyl substituent plays a crucial role in determining the electronic properties of the molecule. Chlorine is an electronegative atom that can withdraw electron density through resonance effects, enhancing the electrophilicity of the aromatic ring. This property is particularly useful in designing molecules that require specific interactions with biological targets. Additionally, chlorine atoms can participate in hydrogen bonding interactions with polar residues in proteins, further stabilizing binding affinities.
The synthesis of Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the formation of an azetidine ring through cycloaddition reactions or cyclization protocols. Subsequent functionalization steps introduce the tert-butyl group and the 4-chlorophenyl moiety via cross-coupling reactions or nucleophilic substitutions. These synthetic strategies underscore the compound's potential as a versatile intermediate in pharmaceutical research.
In conclusion, Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate (CAS No. 1714979-64-2) represents an exciting opportunity for researchers working in chemical biology and drug discovery. Its unique structural features and synthetic accessibility make it an ideal candidate for developing novel therapeutic agents with potential applications across multiple therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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